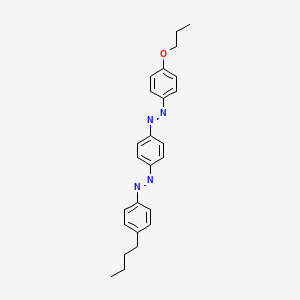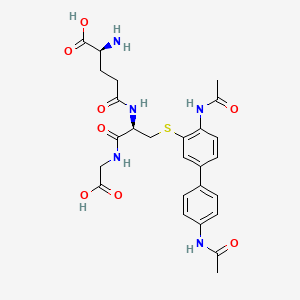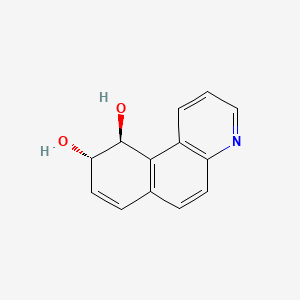
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol This compound is a derivative of benzoquinoline and features a dihydroxy substitution at the 9 and 10 positions
Preparation Methods
The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common synthetic route involves the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts . This reaction, known as the N. S. Kozlov reaction, leads to the formation of quinoline bases, which can then be further modified to obtain the desired dihydroxy derivative .
Industrial production methods may involve the use of large-scale catalytic reactors and optimized reaction conditions to ensure high yield and purity of the compound. The specific reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- include other quinoline derivatives such as benzoquinoline, phenanthrene, and scoulerine .
Benzoquinoline: Shares the quinoline core structure but lacks the dihydroxy substitution.
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Scoulerine: Contains a similar quinoline ring but with additional methoxy groups and a different substitution pattern.
The uniqueness of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- lies in its specific dihydroxy substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103667-12-5 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
InChI Key |
NCMNKLTXFXNWHC-WCQYABFASA-N |
Isomeric SMILES |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


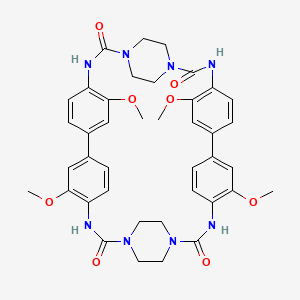
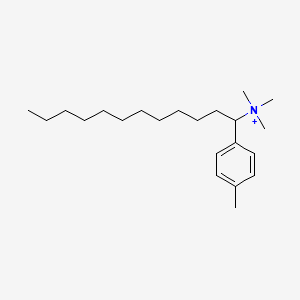
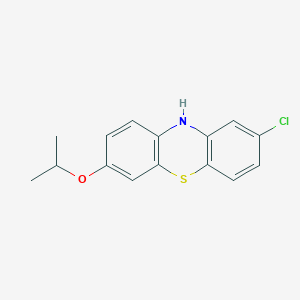
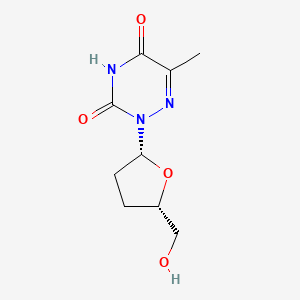
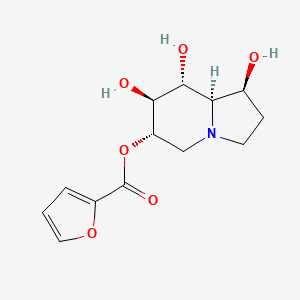
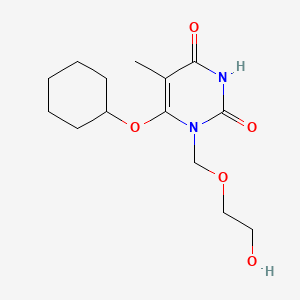
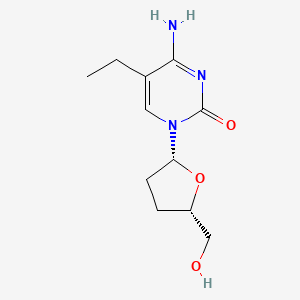
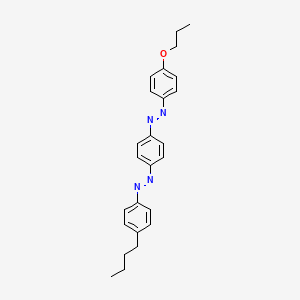
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

